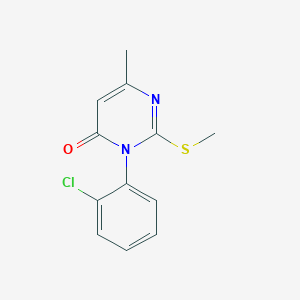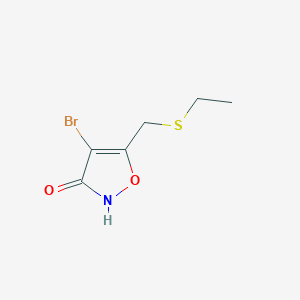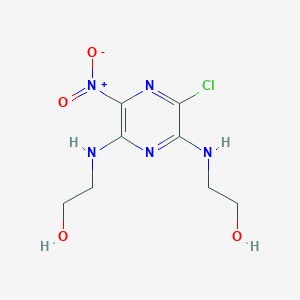![molecular formula C18H12N6O3 B12909011 N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide CAS No. 68152-16-9](/img/structure/B12909011.png)
N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s chemical formula is C18H12N6O2. Its systematic name reflects its connectivity and substituents: N,N’-bis(1,2,5-oxadiazolo[3,4-d]pyrimidin-5-yl)benzene-1,4-dicarboxamide.
- Researchers have explored its properties due to its potential applications in materials science and medicine.
N,N’-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide: is a fused heterocyclic compound with an intriguing structure. It combines an oxadiazole ring and a pyrimidine ring, both of which play essential roles in various biological processes.
Preparation Methods
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include strong acids, bases, and oxidizing agents.
Major Products: Depending on reaction conditions, it can yield nitramides, nitrate salts, and other derivatives.
Scientific Research Applications
Chemistry: Researchers explore its use as a building block for novel materials, especially energetic compounds.
Biology and Medicine: Investigations into its biological activity, such as antiviral properties, are ongoing.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
Uniqueness: Its fused oxadiazole-pyrimidine structure sets it apart from other compounds.
Similar Compounds: While I don’t have a specific list, related compounds may include other oxadiazoles, pyrimidines, and nitramines.
Properties
CAS No. |
68152-16-9 |
|---|---|
Molecular Formula |
C18H12N6O3 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-(5-benzamido-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)benzamide |
InChI |
InChI=1S/C18H12N6O3/c25-16(11-7-3-1-4-8-11)19-14-13-15(24-27-23-13)21-18(20-14)22-17(26)12-9-5-2-6-10-12/h1-10H,(H2,19,20,21,22,24,25,26) |
InChI Key |
SLEQLFWLCXQSPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=NON=C32)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


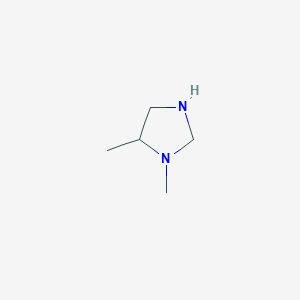
![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)
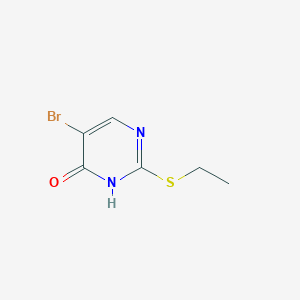
![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)
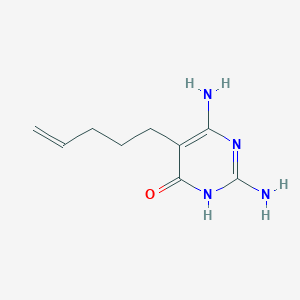
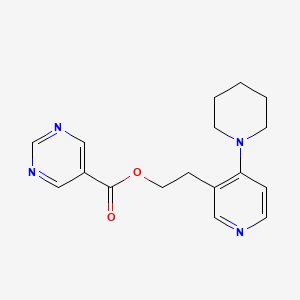
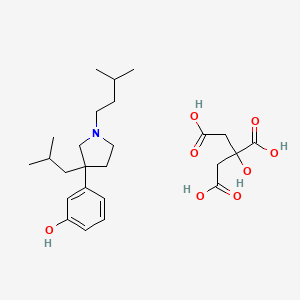
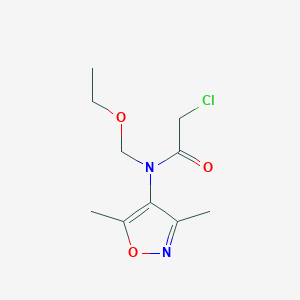
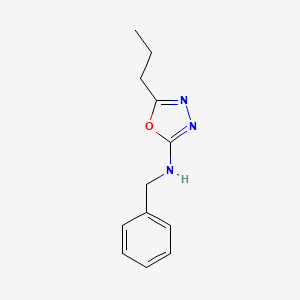
![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)
